3,3-ビス(ヒドロキシメチル)シクロブタン-1-カルボン酸

概要

説明

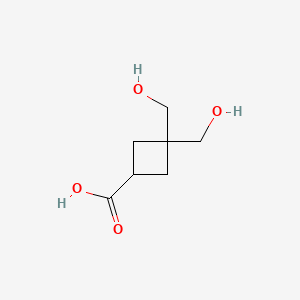

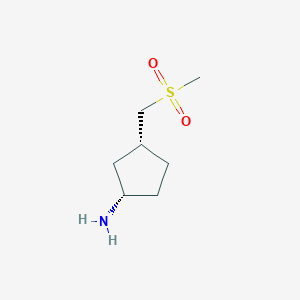

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid, also known as BCMC, is a cyclic amino acid. It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol .

Molecular Structure Analysis

The molecular structure of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with two hydroxymethyl groups attached to the same carbon atom and a carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis

While specific chemical reactions involving 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid are not detailed in the retrieved sources, cyclobutane derivatives are known to participate in various reactions. For example, they can be used in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid are not fully detailed in the retrieved sources. It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol .科学的研究の応用

医薬品化学: 原薬合成

3,3-ビス(ヒドロキシメチル)シクロブタン-1-カルボン酸: は、医薬品化学における重要な中間体です。 これは、幅広い原薬の合成に使用されます 。これらには以下が含まれます。

化学安全: 危険物質研究

安全データシートは、この化合物はその化学的特性のために特定の取扱いと保管要件があることを示しています 。その安全性に関する研究は、実験室や産業におけるより良い取扱い手順につながる可能性があります。

Safety and Hazards

作用機序

Target of Action

It is known to be a valuable intermediate in the synthesis of various pharmaceutical compounds .

Mode of Action

Its unique structure, characterized by the presence of a strained cyclobutane ring, allows it to participate in various chemical reactions .

Biochemical Pathways

It is primarily used as a chemical intermediate, and its impact on biochemical pathways would largely depend on the specific compounds it is used to synthesize .

生化学分析

Biochemical Properties

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with several enzymes, including oxidoreductases and transferases, which facilitate its conversion into various metabolites. The hydroxymethyl groups of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid are particularly reactive, allowing for the formation of ester and ether linkages with other biomolecules. These interactions are essential for the compound’s role in metabolic pathways and its potential use in drug development .

Cellular Effects

The effects of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound has been observed to alter gene expression profiles, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the hydroxymethyl groups of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex and enhancing catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its biological activity. In vitro and in vivo studies have shown that the temporal effects of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid include changes in cellular metabolism and gene expression, which can persist even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival. At higher doses, 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is involved in several metabolic pathways, including those related to energy production and biosynthesis. This compound interacts with enzymes such as dehydrogenases and kinases, which facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, the distribution of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can affect its accumulation in specific cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. The localization of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid within these compartments can influence its interactions with other biomolecules and its overall biological effects .

特性

IUPAC Name |

3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-3-7(4-9)1-5(2-7)6(10)11/h5,8-9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPDGUEZJJXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)

![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)